molecular formula C15H23NO3 B10974529 6-(Cyclopentylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-(Cyclopentylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B10974529
M. Wt: 265.35 g/mol
InChI Key: HDYHOIBFUFLCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(cyclopentylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C15H23NO3 and a molecular weight of 265.34802 g/mol This compound is characterized by its cyclohexene ring structure substituted with a cyclopentylamino group, a carbonyl group, and two methyl groups

Chemical Reactions Analysis

6-[(cyclopentylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-[(cyclopentylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. The cyclopentylamino group may facilitate binding to certain proteins or enzymes, while the carbonyl group could participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar compounds to 6-[(cyclopentylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid include other cyclohexene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific reactivity and applications. For example, compounds with different amino or carbonyl groups may have varying biological activities or industrial uses .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

6-(cyclopentylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H23NO3/c1-9-7-12(13(15(18)19)8-10(9)2)14(17)16-11-5-3-4-6-11/h11-13H,3-8H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

HDYHOIBFUFLCSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2CCCC2)C(=O)O)C

solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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